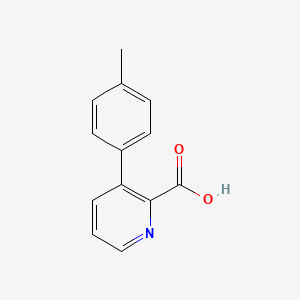

3-(4-Methylphenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)11-3-2-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBSKTFICDSWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 3 4 Methylphenyl Picolinic Acid

Established Synthetic Pathways for Picolinic Acid Scaffolds

The construction of the picolinic acid core can be achieved through several well-established chemical strategies, ranging from the oxidation of simple precursors to complex multi-component assemblies.

Ammoxidation and Hydrolysis Routes

On a commercial scale, a primary method for producing picolinic acid involves a two-step process starting from 2-picoline (2-methylpyridine). mdpi.com The first step is ammoxidation, a gas-phase catalytic oxidation where 2-picoline reacts with ammonia (B1221849) and oxygen at high temperatures. This converts the methyl group into a nitrile (cyanopyridine). mdpi.com The resulting 2-cyanopyridine (B140075) is then subjected to hydrolysis, typically using a strong acid or base, to convert the nitrile group into a carboxylic acid, yielding picolinic acid. mdpi.comchemicalbook.com This ammoxidation-hydrolysis sequence is a common industrial method for the large-scale synthesis of picolinic acids. orgsyn.org

Oxidation of Methylpyridines and Analogues

The direct oxidation of 2-methylpyridines (picolines) and their analogues is a fundamental and widely used method for accessing picolinic acids. google.com A variety of oxidizing agents and conditions have been developed for this transformation.

In the laboratory, a classic and reliable method is the oxidation of 2-picoline using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. mdpi.comwikipedia.org Another approach involves using manganese dioxide (MnO₂) in the presence of sulfuric acid. harvard.edu More recently, catalytic systems have been developed to be more environmentally benign. These include liquid-phase oxidation using molecular oxygen in the presence of cobalt and manganese salt catalysts, sometimes with bromide promoters. commonorganicchemistry.comrsc.org Other specialized methods include oxidation with nitric acid or using a halogen oxidizing agent like chlorine in an aqueous solution under the influence of actinic radiation. mdpi.comorganic-chemistry.org

| Oxidizing Agent/System | Typical Substrate | Scale | Key Characteristics | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Picoline | Laboratory | Classic, reliable method; often requires separation via copper salt. | mdpi.comwikipedia.org |

| Nitric Acid (HNO₃) | Alkylpyridines | Industrial | Can be performed in liquid or vapor phase; may require high pressure/temperature. | mdpi.comgoogle.com |

| Manganese Dioxide (MnO₂)/H₂SO₄ | alpha-Picoline | Large-scale Laboratory | Reported to give high yields and purity. | harvard.edu |

| O₂ / Co & Mn Catalysts | 3-Picoline | Industrial Research | More "green" approach; avoids stoichiometric heavy metal oxidants. | commonorganicchemistry.comrsc.org |

| Ammoxidation then Hydrolysis | 2-Picoline | Industrial | Two-step process via a nitrile intermediate; common for large-scale production. | mdpi.comorgsyn.org |

Multi-component Reaction Approaches for Picolinate (B1231196) Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a powerful and efficient strategy for generating molecular complexity. youtube.comnih.gov This approach has been successfully applied to the synthesis of highly substituted picolinate and picolinic acid derivatives.

| Aldehyde Component | Product | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethyl 6-amino-4-(4-chlorophenyl)-5-cyanopicolinate | 94 | 1.5 | Current time information in Bangalore, IN. |

| 4-Methylbenzaldehyde | Ethyl 6-amino-5-cyano-4-(p-tolyl)picolinate | 92 | 1.5 | Current time information in Bangalore, IN. |

| 4-Methoxybenzaldehyde | Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)picolinate | 95 | 1.0 | Current time information in Bangalore, IN. |

| 3-Nitrobenzaldehyde | Ethyl 6-amino-5-cyano-4-(3-nitrophenyl)picolinate | 90 | 2.0 | Current time information in Bangalore, IN. |

| 2,4-Dichlorobenzaldehyde | Ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)picolinate | 92 | 1.5 | Current time information in Bangalore, IN. |

Conditions: Ethyl 2-oxopropanoate, aldehyde, ammonium (B1175870) acetate (B1210297), malononitrile, catalyzed by UiO-66(Zr)-N(CH₂PO₃H₂)₂ in ethanol (B145695) at ambient temperature. Data extracted from reference Current time information in Bangalore, IN..

Stereoselective Synthesis and Chiral Control in Picolinic Acid Derivatives

The synthesis of chiral picolinic acid derivatives is of significant interest, particularly for pharmaceutical applications. Achieving stereocontrol can be challenging. Asymmetric multicomponent reactions (AMCRs) are emerging as a powerful tool for efficiently constructing complex chiral molecules. nih.gov While achieving high levels of chiral induction remains an active area of research, AMCRs offer a streamlined route to chiral scaffolds. nih.gov Other strategies involve the use of chiral auxiliaries or the resolution of racemic mixtures, though these can be less efficient. The synthesis of specific, complex chiral amides of picolinic acid has been reported, sometimes requiring lengthy synthetic sequences and expensive starting materials, which underscores the need for more efficient stereoselective methods.

Targeted Synthesis of 3-(4-Methylphenyl)picolinic Acid: Mechanistic Considerations and Reaction Optimization

The synthesis of the title compound, this compound, requires the specific introduction of a 4-methylphenyl (or p-tolyl) group at the C-3 position of the picolinic acid ring. This is most effectively achieved using modern cross-coupling methodologies.

Precursor Selection and Chemical Transformations for the 4-Methylphenyl Moiety Introduction

The most logical and convergent strategy for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction. This approach requires two key precursors: a picolinic acid scaffold functionalized with a leaving group at the 3-position, and an organometallic reagent carrying the 4-methylphenyl group.

Precursor 1: The Picolinic Acid Electrophile. A suitable precursor is a 3-halopicolinic acid derivative, such as methyl 3-bromo-2-picolinate or methyl 3-iodo-2-picolinate. The carboxylic acid is typically protected as an ester (e.g., a methyl or ethyl ester) during the coupling reaction to prevent interference with the organometallic reagents and the basic conditions often employed. The halogen at the C-3 position (Br or I) serves as the electrophilic site for the palladium-catalyzed reaction. libretexts.org

Precursor 2: The Aryl Nucleophile. The 4-methylphenyl group can be introduced using several types of organometallic reagents. For a Suzuki-Miyaura coupling , the reagent of choice is (4-methylphenyl)boronic acid or one of its esters (e.g., a pinacol (B44631) ester). libretexts.orgchegg.com Boronic acids are advantageous because they are generally stable, commercially available, and have low toxicity. libretexts.org For a Stille coupling , the corresponding reagent would be a trialkyl(4-methylphenyl)stannane (e.g., (4-methylphenyl)tributyltin). wikipedia.orgorganic-chemistry.org

The Chemical Transformation. The core of the synthesis is the palladium-catalyzed cross-coupling. The general mechanism involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the 3-halopicolinate, inserting into the carbon-halogen bond to form a palladium(II) intermediate. libretexts.org

Transmetalation: The 4-methylphenyl group is transferred from the organoboron (Suzuki) or organotin (Stille) reagent to the palladium(II) center, displacing the halide. This step is typically facilitated by a base (e.g., K₃PO₄, Na₂CO₃) in Suzuki reactions. libretexts.orgnih.gov

Reductive Elimination: The two organic groups (the picolinate and the 4-methylphenyl) are eliminated from the palladium center, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst to continue the cycle. libretexts.org

The final step after the coupling reaction is the hydrolysis of the ester group (e.g., with NaOH or LiOH) to yield the final product, this compound. Optimization of reaction conditions—including the choice of palladium catalyst, ligand, base, and solvent—is crucial for achieving high yields and purity.

Strategic Functionalization at the Pyridine (B92270) 3-Position

The functionalization of the pyridine ring at the 3-position (meta-position) is a well-known challenge in heterocyclic chemistry due to the electronic properties of the ring, which favor reactions at the 2-, 4-, and 6-positions. researchgate.net Overcoming this inherent reactivity requires specific strategies. While direct C-H functionalization at the C2 and C4 positions is common, selective derivatization at the C3 position has historically been less explored. researchgate.net

Recent advancements have highlighted dearomatization-rearomatization sequences as a powerful tool for achieving meta-functionalization. nih.gov This approach involves temporarily disrupting the aromaticity of the pyridine ring to enable reactions at otherwise unreactive positions, followed by a restoration of the aromatic system. nih.gov For a compound like this compound, further modification at the 3-position, adjacent to the existing tolyl group, would necessitate these kinds of advanced synthetic maneuvers. Other strategies include condensation-based methods that can introduce biologically relevant functional groups at the meta-position of the pyridine core. researchgate.net Additionally, visible-light-driven photocatalysis using quinolinone has been shown to enable site-divergent functionalization of pyridine derivatives, with certain radicals showing a preference for the C2-position while others favor the C4-position, illustrating the complexity of controlling regioselectivity. acs.org

Catalyst Selection and Reaction Condition Optimization in this compound Synthesis

The synthesis of this compound typically involves a cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent method. This reaction creates the crucial carbon-carbon bond between the pyridine backbone and the 4-methylphenyl group. The efficiency and yield of this synthesis are highly dependent on the careful selection of catalysts and the optimization of reaction conditions.

Catalyst selection is paramount. Palladium-based systems are most common, though nickel-catalyzed couplings are also advancing. uvic.ca High-throughput experimentation (HTE) is often used to rapidly screen various combinations of catalysts, ligands, and bases to identify the most effective system for a specific set of substrates, particularly for challenging heterocyclic compounds. uvic.ca The goal is to maximize the catalyst's turnover number (TON) while ensuring a high yield. aiche.org

Reaction condition optimization involves a combinatorial approach to testing variables. aiche.org Key parameters that are systematically varied to determine their effect on yield and reaction rate include the choice of solvent, base, and temperature. researchgate.net Solvents such as toluene (B28343), water, dimethylformamide (DMF), and ethanol-water mixtures are frequently tested. researchgate.net The selection of an appropriate base, like potassium carbonate or sodium hydroxide, is also critical for the catalytic cycle. researchgate.net The use of magnetic nanocatalysts, which combine metals like nickel and cobalt on a magnetic support, represents an innovative approach, offering high efficiency and the significant advantage of easy separation from the reaction medium via an external magnetic field. mdpi.com

Table 1: Parameters for Suzuki-Miyaura Coupling Reaction Optimization

| Parameter | Options | Purpose | Source(s) |

|---|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄), Nickel complexes, Fe₃O₄-supported Ni/Co nanocatalysts | To facilitate the carbon-carbon bond formation. | mdpi.com, uvic.ca, researchgate.net |

| Ligand | Phosphine-based ligands, Diverse heterocyclic ligands | To stabilize the metal center and modulate its reactivity and selectivity. | uvic.ca |

| Base | K₂CO₃, NaOH, other inorganic or organic bases | To activate the boronic acid component in the catalytic cycle. | researchgate.net, researchgate.net |

| Solvent | Toluene, Water, DMF, DMSO, Acetonitrile (B52724), Ethanol/Water mixtures | To dissolve reactants and influence reaction kinetics and catalyst stability. | researchgate.net |

| Temperature | Varies (e.g., 70°C to higher temperatures) | To provide sufficient energy for the reaction to proceed at an optimal rate. | mdpi.com, researchgate.net |

| Reaction Time | Minutes to hours | To ensure the reaction proceeds to completion. | aiche.org |

This table is interactive and represents a summary of common variables optimized in Suzuki coupling reactions based on the cited literature.

Purification Techniques for Synthesized this compound and Its Intermediates

The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity. A variety of standard and advanced techniques are employed.

Common Purification Methods:

Crystallization/Recrystallization : This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, cyclohexane) and allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.org, google.com

Acid-Base Extraction : Given the acidic nature of the carboxylic acid group and the basic nature of the pyridine nitrogen, extraction with aqueous acid and base solutions can effectively separate the target compound from neutral organic impurities. google.com

Chromatography :

Column Chromatography : This technique is widely used to separate the desired product from byproducts and unreacted starting materials. A common setup involves a silica (B1680970) gel or alumina (B75360) stationary phase with a gradient of solvents like n-heptane and ethyl acetate. google.com

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for analytical purposes, reversed-phase HPLC is effective. A C18 column with a mobile phase consisting of an aqueous acid (e.g., formic acid) and an organic solvent like acetonitrile is a typical system for separating picolinic acid isomers and related compounds. mdpi.com

Sublimation : For certain stable, non-volatile compounds, sublimation under reduced pressure can be an effective purification method, as demonstrated for picolinic acid itself. mdpi.com

Ammonium Sulfate (B86663) Fractionation : In biochemical contexts where enzymes like dihydrodipicolinic acid synthetase are involved, purification steps can include ammonium sulfate precipitation to fractionate proteins based on their solubility. nih.gov

Advanced Derivatization Strategies for this compound Analogs

Design Principles for Novel this compound Derivatives

The design of new analogs of this compound is guided by established principles in medicinal chemistry and materials science, primarily focused on enhancing biological activity or creating novel functionalities. A key strategy is molecular hybridization , which involves combining distinct bioactive scaffolds to create a new hybrid molecule with potentially improved or novel properties. mdpi.com

By treating the this compound structure as a core template, chemists can link it to other pharmacophores or functional moieties. mdpi.com For example, picolinic acid derivatives have been designed as synthetic auxin herbicides by modifying their structure to optimize interaction with biological targets like the AFB5 protein. nih.gov The introduction of different aryl-substituted groups can lead to compounds with significantly enhanced activity compared to commercial standards. nih.gov This principle of targeted modification and structural combination allows for the rational design of new derivatives with tailored properties, aiming to improve efficacy, selectivity, or pharmacokinetic profiles.

Synthetic Routes to Picolinic Acid-Appended Bispidine Ligands

Bispidines are rigid bicyclic diamines that serve as excellent scaffolds for creating multidentate ligands, which are molecules that can bind tightly to metal ions. mdpi.com Appending picolinic acid moieties to a bispidine core creates powerful hexadentate (six-toothed) or octadentate (eight-toothed) chelators. acs.org, nih.gov These ligands are highly preorganized for binding metal ions in specific coordination geometries, such as octahedral. nih.gov

The synthesis of these complex ligands is a multi-step process. acs.org Typically, a bispidine core is first constructed, and then the picolinic acid "arms" are attached. These picolinic acid-appended bispidines have gained significant attention for their use in nuclear medicine. researchgate.net They form highly stable complexes with radiometals such as copper-64 (for PET imaging), indium-111, and lutetium-177. nih.gov, mdpi.com A notable advantage is their ability to be radiolabeled under mild, ambient conditions, which is crucial when working with sensitive biological molecules like antibodies. nih.gov

Formation of Oxadiazole and Triazole Derivatives Incorporating Picolinic Acid Moieties

Oxadiazoles and triazoles are five-membered heterocyclic rings that are considered important pharmacophores in drug discovery due to their favorable biological properties. nih.gov, researchgate.net Incorporating these rings into a this compound structure can generate novel compounds with potential therapeutic applications. nih.gov

The synthesis of these derivatives generally begins with the activation of the carboxylic acid group of the picolinic acid. A common and effective route involves converting the picolinic acid into its corresponding acid hydrazide (or carbohydrazide). iaea.org, researchgate.net This key intermediate can then undergo cyclization reactions to form the desired heterocycle.

For 1,3,4-Oxadiazoles : The picolinic acid hydrazide can be reacted with carbon disulfide in the presence of a base to form a 5-thioxo-1,3,4-oxadiazole ring. researchgate.net

For 1,2,4-Triazoles : The acid hydrazide can be used as a precursor to build the triazole ring through reactions with appropriate nitrogen-containing reagents. iaea.org, rsc.org

These synthetic strategies provide a versatile platform for creating libraries of picolinic acid-based oxadiazole and triazole derivatives for biological screening. rsc.org

Advanced Spectroscopic and Structural Characterization of 3 4 Methylphenyl Picolinic Acid

Spectroscopic Analysis for Elucidating Molecular Structure and Purity

Spectroscopic methods are indispensable for confirming the identity and purity of 3-(4-Methylphenyl)picolinic acid. By interacting with the molecule using various forms of electromagnetic radiation, techniques such as NMR, FTIR, Mass Spectrometry, and UV-Visible spectroscopy provide distinct and complementary information about its atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are used to map out the proton and carbon frameworks, respectively.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the tolyl ring, the methyl group, and the carboxylic acid. The protons on the pyridine ring of a picolinic acid derivative typically appear in the downfield region (δ 7.5-9.0 ppm). chemicalbook.comrsc.org The protons of the 4-methylphenyl group are expected to show a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.0-8.0 ppm). cdnsciencepub.com The methyl group protons would present as a singlet around δ 2.4 ppm, a typical value for a methyl group attached to a benzene (B151609) ring. carlroth.com The carboxylic acid proton is often broad and can appear at a very downfield shift (δ 10-13 ppm or higher), depending on the solvent and concentration. oregonstate.edu

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org As with protons, the chemical environment of each carbon atom dictates its resonance frequency. For this compound, distinct signals are expected for the carboxylic acid carbon (δ ~165-170 ppm), the carbons of the pyridine ring (δ ~120-150 ppm), and the carbons of the tolyl group (δ ~125-140 ppm). libretexts.orgchemicalbook.comresearchgate.net The carbon of the methyl group typically appears in the upfield region of the spectrum (δ ~20-25 ppm). chemicalbook.comspectrabase.com Broadband proton decoupling is commonly used to simplify the spectrum, making each unique carbon atom appear as a single line. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 170.0 |

| Pyridine Ring (C₅H₃N) | 7.5 - 9.0 (m) | 120.0 - 150.0 |

| Phenyl Ring (-C₆H₄-) | 7.2 - 7.8 (m) | 125.0 - 140.0 |

Note: Predicted values are based on data from analogous structures like picolinic acid and toluene (B28343). Actual experimental values may vary based on solvent and other conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.

The most prominent features would be from the carboxylic acid group. This includes a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids typically form. orgchemboulder.comlibretexts.org A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1690-1760 cm⁻¹. orgchemboulder.comtutorchase.com Additionally, a C-O stretching vibration should be visible between 1210 and 1320 cm⁻¹. orgchemboulder.com

The aromatic nature of the molecule will also be evident. C-H stretching vibrations from both the pyridine and phenyl rings typically appear just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations are expected to produce several bands in the 1400-1600 cm⁻¹ region. specac.com The presence of the pyridine ring can also be confirmed by specific ring vibration modes.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Rings | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₁NO₂), the molecular weight is 213.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 213. The fragmentation of this ion can provide valuable structural clues. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH) to give an [M-17]⁺ ion (m/z 196), and the loss of the entire carboxyl group (-COOH) to give an [M-45]⁺ ion (m/z 168). docbrown.infomiamioh.edu The peak at m/z 196, corresponding to the [C₁₃H₁₀NO]⁺ acylium ion, is often a prominent fragment. Further fragmentation could involve the loss of carbon monoxide (CO) from this acylium ion to yield a fragment at m/z 168. fu-berlin.de Fragmentation of the biphenyl-like structure could also occur, though the bond between the two aromatic rings is relatively strong. nih.govresearchgate.netresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss from Molecular Ion |

|---|---|---|

| 213 | [C₁₃H₁₁NO₂]⁺ | - (Molecular Ion) |

| 196 | [C₁₃H₁₀NO]⁺ | -OH (17) |

| 168 | [C₁₂H₁₀N]⁺ | -COOH (45) |

| 168 | [C₁₂H₁₀N]⁺ | -OH, -CO (17, 28) |

| 77 | [C₆H₅]⁺ | - (Phenyl fragment) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the electronic structure and conjugation within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with its two aromatic rings (pyridine and phenyl). hnue.edu.vn Benzene and its derivatives typically show a primary absorption band around 200 nm and a weaker, secondary band around 255 nm. up.ac.zaspcmc.ac.in The presence of substituents and the conjugation between the two rings are expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands. Additionally, the carboxylic acid group and the nitrogen atom in the pyridine ring introduce non-bonding electrons (n electrons). This allows for n→π* transitions, which are typically weaker in intensity and may appear as a shoulder on the main π→π* absorption bands. up.ac.za The exact position and intensity of these absorptions are influenced by the solvent polarity. spcmc.ac.in

Crystallographic Studies for Solid-State Architecture

While spectroscopic methods reveal the molecular structure, crystallographic techniques are used to determine the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Atomic Arrangement and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a three-dimensional map of electron density can be generated, from which the positions of individual atoms can be determined with high precision.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena

The supramolecular architecture of this compound in the solid state is significantly influenced by a combination of intermolecular interactions, primarily hydrogen bonding and π-stacking. These non-covalent forces dictate the crystal packing and can influence the physicochemical properties of the compound.

Hydrogen Bonding:

In the crystalline structure of picolinic acid derivatives, hydrogen bonding is a dominant directive force. For this compound, the carboxylic acid group is the primary site for hydrogen bond formation. The hydroxyl proton of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors.

Studies on related picolinic acid structures have shown that the carboxylic acid can form a strong intramolecular hydrogen bond with the adjacent nitrogen atom of the pyridine ring. researchgate.netrsc.org This interaction can lead to the stabilization of a particular conformer in the solid state. rsc.org In the case of 4-methoxypicolinic acid N-oxide, an extremely short intramolecular O-H···O hydrogen bond has been characterized, indicating the strength of such interactions. cnr.it Furthermore, picolinic acid molecules can self-assemble into dimers through charge-assisted hydrogen bonds, particularly in the zwitterionic form. nih.gov The presence of the methyl group on the phenyl ring in this compound is unlikely to sterically hinder the formation of these primary hydrogen bonding motifs.

π-Stacking Phenomena:

In studies of various aromatic amino acid pairs in proteins, a parallel-displaced π-stacking orientation is often favored. nih.gov For picolinic acid derivatives, the interplay between hydrogen bonding and π-stacking is critical. nih.gov The introduction of substituents can alter this balance, inducing changes in both molecular conformation and crystal packing. nih.gov Theoretical calculations on similar systems, such as the p-aminophenol···p-cresol dimer, have shown that π-stacked isomers can be energetically competitive with hydrogen-bonded isomers in the ground state. arxiv.orgrsc.org The presence of the electron-donating methyl group on the phenyl ring of this compound may influence the electronic nature of the aromatic system and thus modulate the strength and geometry of the π-stacking interactions.

Polymorphism and Conformational Flexibility in Picolinic Acid Derivatives

Picolinic acid and its derivatives are known to exhibit polymorphism, the ability of a compound to exist in more than one crystalline form. nih.gov This phenomenon arises from the different ways molecules can pack in the crystal lattice, which is often a consequence of their conformational flexibility. researchgate.net

Polymorphism:

The existence of multiple polymorphic forms for a given picolinic acid derivative can have significant implications for its physical properties, such as melting point, solubility, and stability. For example, two polymorphs of a 1/1 cocrystal of pterostilbene (B91288) and picolinic acid have been identified and characterized, each displaying distinct crystal packing and supramolecular synthons. nih.gov One polymorph crystallizes in the monoclinic space group P2₁/c, while the other is orthorhombic with the space group Pbcn. nih.gov The different arrangements are governed by the interplay of various intermolecular interactions. nih.gov

Conformational Flexibility:

The conformational flexibility of picolinic acid derivatives is a key factor enabling polymorphism. Rotation around the single bond connecting the pyridine ring and the phenyl ring in this compound allows the molecule to adopt various conformations. Studies on related picolinic acid derivatives have demonstrated that even minor changes in substituents can lead to significant conformational changes, affecting the orientation of the benzyl (B1604629) ring from a planar to a perpendicular arrangement relative to the pyridine ring. nih.govresearchgate.net This flexibility allows the molecules to adopt different packing arrangements in the solid state to maximize stabilizing intermolecular interactions. nih.govresearchgate.net The energy differences between these conformers can be small, comparable to the lattice energy differences between polymorphs, making the existence of multiple crystal forms more probable. researchgate.net

Chromatographic and Other Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of picolinic acid derivatives, including this compound. It is widely employed for assessing the purity of synthesized compounds and for quantitative analysis in various matrices. nih.govresearchgate.netnih.gov

Purity Assessment:

The purity of this compound can be reliably determined using reversed-phase HPLC. A common setup involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is often necessary to ensure good peak shape and retention for the acidic analyte. mdpi.comrsc.org Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance, often around 260-300 nm. mdpi.comrsc.org The purity is assessed by integrating the peak area of the main compound and any impurities present in the chromatogram. For instance, a purity of ≥98.0% for picolinic acid hydrochloride has been determined by HPLC. avantorsciences.com

Quantitative Analysis:

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a standard solution of this compound. The peak area response is then plotted against the concentration. This allows for the determination of the concentration of the analyte in unknown samples. HPLC methods have been developed for the quantification of picolinic acid in complex biological samples like human serum, demonstrating the sensitivity and reliability of this technique. nih.govresearchgate.net In some methods, post-column derivatization with a fluorescent reagent like zinc acetate (B1210297) can be used to enhance detection sensitivity. nih.gov

Below is an interactive table summarizing typical HPLC conditions for the analysis of picolinic acid derivatives.

| Parameter | Condition | Reference |

| Column | C18 reversed-phase | mdpi.com |

| Mobile Phase | Methanol/Water with 0.2% Formic Acid | mdpi.com |

| Acetonitrile/Water with 0.2% Trifluoroacetic Acid | rsc.org | |

| 0.1 M Sodium Phosphate (pH 3.0) with Zinc Acetate | nih.gov | |

| Flow Rate | 0.7 - 0.8 mL/min | nih.govmdpi.com |

| Detection | UV at 260 nm or 310 nm | mdpi.com |

| UV at 300 nm | rsc.org | |

| Fluorescence (Ex: 336 nm, Em: 448 nm) | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for the qualitative analysis and reaction monitoring of the synthesis of this compound.

Reaction Monitoring:

During the synthesis of picolinic acid derivatives, TLC is frequently used to monitor the progress of the reaction. nih.gov By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, it is possible to visualize the consumption of the starting materials and the formation of the product. The choice of the mobile phase, typically a mixture of a non-polar and a polar solvent (e.g., n-hexane/ethyl acetate), is crucial for achieving good separation between the reactants and the product. nih.gov The spots are visualized under UV light, and the completion of the reaction is indicated by the disappearance of the starting material spot.

Qualitative Analysis:

TLC can also be used for the qualitative identification of this compound by comparing its retention factor (Rf) value with that of a known standard. The Rf value is a characteristic of the compound under a specific set of chromatographic conditions (stationary phase, mobile phase, and temperature). While not as precise as HPLC, TLC provides a quick and convenient way to get a preliminary assessment of the presence of the desired compound. Advanced techniques, such as combining TLC with image analysis, can even allow for semi-quantitative monitoring of reaction progress. rsc.orgresearchgate.net

Below is an interactive table summarizing typical TLC conditions for the analysis of picolinic acid derivatives.

| Parameter | Condition | Reference |

| Stationary Phase | Silica (B1680970) gel | nih.gov |

| Mobile Phase | n-Hexane/Ethyl Acetate (2:1) | nih.gov |

| n-Hexane/Ethyl Acetate (15:1 or 3:1) | rsc.orgresearchgate.net | |

| Visualization | UV light | nih.gov |

Coordination Chemistry of 3 4 Methylphenyl Picolinic Acid and Its Metal Complexes

Fundamental Principles of Picolinic Acid as a Versatile Ligand

Picolinic acid (pyridine-2-carboxylic acid) is a well-recognized and extensively studied ligand in coordination chemistry due to its versatile binding capabilities. wikipedia.orgnih.gov Its derivatives, including 3-(4-methylphenyl)picolinic acid, are expected to share these fundamental coordination principles.

Picolinic acid and its derivatives are classic examples of bidentate chelating agents. wikipedia.org They possess two key donor atoms: the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group. orientjchem.orgresearchgate.net This dual-donor capability allows the ligand to bind to a single metal center through two points of attachment, a process known as chelation. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal ion, while the carboxylate group, after deprotonation, provides a negatively charged oxygen atom for coordination. This N,O-bidentate coordination is a hallmark of picolinic acid chemistry. researchgate.netnih.gov

A direct consequence of the N,O-bidentate coordination of picolinic acid is the formation of a highly stable five-membered chelate ring with the metal center. nih.gov This ring is composed of the metal ion, the pyridine nitrogen, the C2 carbon of the pyridine ring, the carboxylate carbon, and the coordinating oxygen atom. The formation of five- or six-membered chelate rings is a thermodynamically favored process in coordination chemistry, contributing significantly to the stability of the resulting metal complexes, an effect known as the chelate effect. This principle is fundamental to the coordination behavior of picolinic acid and is expected to be a defining feature of the complexes formed with this compound as well. The inherent stability of this five-membered ring structure is a primary reason for the prevalence of picolinic acid and its derivatives in the design of a wide array of coordination compounds. nih.gov

Synthesis and Characterization of this compound Metal Complexes

While specific research on the synthesis and characterization of metal complexes of this compound is not extensively documented in the reviewed literature, the established reactivity of picolinic acid and its other derivatives provides a strong basis for predicting their formation and properties. The synthesis of such complexes would typically involve the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent.

Picolinic acid and its analogs form stable complexes with a wide range of transition metals. The coordination chemistry of picolinic acid with metals such as Zn(II), Co(II), Ga(III), Cu(II), Ni(II), Mn(II), and Pt(IV) has been a subject of considerable study. wikipedia.orgajol.infonih.gov

Zn(II): Zinc(II) complexes with picolinic acid derivatives are of interest for their potential biological applications. wikipedia.org The coordination of zinc(II) by picolinic acid is suggested to aid in its absorption in the body. wikipedia.org

Co(II): Cobalt(II) readily forms complexes with picolinate (B1231196) ligands, often exhibiting octahedral geometries. nih.gov

Ga(III): Gallium(III) forms stable complexes with picolinic acid, with mononuclear species like [Ga(Pic)₃] being identified. nih.gov

Cu(II): Copper(II) complexes of picolinic acid and its derivatives have been synthesized and structurally characterized, often displaying square planar or square-pyramidal geometries. nih.gov

Ni(II): Nickel(II) complexes with picolinic acid have been reported, with studies investigating their structural and spectroscopic properties. orientjchem.org

Mn(II): Manganese(II) is known to form complexes with picolinic acid, and the catalytic activity of such systems has been explored. nih.govnih.gov

Pt(IV): Platinum(IV) complexes containing picolinic acid derivatives have been synthesized and characterized, with potential applications in medicinal chemistry.

Given this extensive precedent, it is highly probable that this compound will also form stable complexes with these and other transition metals under appropriate reaction conditions.

The coordination geometry around the metal center in picolinate complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the presence of other ligands. Common geometries observed for transition metal complexes with picolinic acid derivatives include octahedral, square planar, and square pyramidal. ajol.infonih.govnih.gov

A summary of typical coordination geometries for picolinate complexes with various metals is presented in the table below, which can be extrapolated to complexes of this compound.

| Metal Ion | Typical Coordination Geometry | Example Complex (with Picolinic Acid) |

| Zn(II) | Distorted Octahedral | [Zn(pic)₂(H₂O)₂] |

| Co(II) | Octahedral | [Co(pic)₂(NN)] (NN = bidentate N-donor) |

| Ga(III) | Distorted Octahedral | [Ga(Pic)₃] |

| Cu(II) | Square Planar / Square Pyramidal | [Cu(DPPA)] |

| Ni(II) | Octahedral | [Ni(pic)₂(H₂O)₂] |

| Mn(II) | Polymeric | [Mn(pic)₂]n |

| Pt(IV) | Octahedral | trans-[PtCl₄(NH₃)(picolinic acid)] |

Note: This table is based on data for picolinic acid and its other derivatives and serves as a predictive model for complexes with this compound.

It is reasonable to expect that X-ray diffraction analysis of this compound complexes would reveal similar coordination modes, with the 4-methylphenyl group extending from the chelate ring. The steric bulk of this substituent could influence the crystal packing and intermolecular interactions within the solid state.

Advanced Applications of Metal Complexes of this compound

The strategic design of ligands is fundamental to the advancement of coordination chemistry, particularly in the development of metal complexes with specific, high-value applications. The ligand this compound, which incorporates both a picolinic acid moiety for metal chelation and a tolyl group that can influence steric and electronic properties, provides a platform for creating sophisticated metal-based compounds. While research specifically documenting the applications of this compound complexes is emerging, the extensive investigation into related picolinic acid derivatives provides a strong basis for understanding their potential in catalysis and nuclear medicine.

Metal complexes derived from picolinic acid and its analogues are recognized for their catalytic prowess across a range of organic transformations. The nitrogen and oxygen donor atoms of the picolinate group form stable chelates with a variety of transition metals, creating active sites capable of facilitating reactions with high efficiency and selectivity.

One significant area of application is in copper-catalyzed reactions. For instance, a one-dimensional coordination polymer based on copper(II) and 2-picolinic acid has been demonstrated as a highly effective catalyst for the azide-alkyne cycloaddition (CuAAC), or "click reaction," to selectively produce 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is fundamental in drug discovery, materials science, and bioconjugation. The catalyst, requiring a low loading of just 2 mol%, successfully facilitates the reaction for a variety of terminal alkynes and primary azides in an environmentally friendly solvent system. nih.gov Furthermore, the catalyst is also effective in one-pot, multicomponent reactions. nih.gov

Table 1: Catalytic Performance of a Cu(II)-Picolinic Acid Coordination Polymer in One-Pot Multicomponent Click Reactions Source: nih.gov

| Entry | Alkyne | Yield (%) |

|---|---|---|

| 4a | Phenylacetylene | 92 |

| 4b | 4-Ethynyltoluene | 89 |

| 4c | 4-Methoxyphenylacetylene | 85 |

| 4d | 1-Ethynyl-4-fluorobenzene | 88 |

Reaction Conditions: Benzyl (B1604629) bromide (1 mmol), NaN₃ (1.2 mmol), alkyne (1 mmol), CP1 catalyst (2 mol%), Na-ascorbate (3 mol%), EG/H₂O, 30 °C, 5 h.

Another key catalytic application of picolinate-containing complexes is in hydrolysis reactions. Lipophilic complexes of copper(II) and nickel(II) with N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole have been studied for their ability to catalyze the hydrolysis of p-nitrophenyl picolinate (PNPP) within micellar systems. nih.gov Kinetic studies reveal that the Cu(II) complexes are more effective catalysts than their Ni(II) counterparts. nih.gov The catalytic activity is influenced by pH, with higher pH values increasing the rate constants, likely due to enhanced nucleophilicity of the hydroxyl groups in the ligand. nih.gov

Table 2: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Picolinate (PNPP) by a Cu(II)-Ligand Complex Source: nih.gov

| pH | k'N (10⁻³ s⁻¹) | KT (M⁻¹) | KM (10⁴ M⁻¹) |

|---|---|---|---|

| 7.20 | 1.83 | 170 | 1.16 |

| 7.62 | 3.51 | 247 | 1.63 |

| 8.11 | 7.92 | 351 | 2.41 |

Parameters: k'N = apparent first-order rate constant in the metallomicellar phase; KT = association constant between substrate and binary complex; KM = association constant between metal ion and ligand.

The structural versatility of ligands like this compound suggests that their metal complexes could also be explored as catalysts in other important reactions, such as oxidations and C-C coupling reactions, potentially through the formation of metal-organic frameworks (MOFs) with accessible active sites. rsc.orgrsc.org

The development of targeted radiopharmaceuticals for diagnostic imaging, particularly Positron Emission Tomography (PET), and therapy is a major frontier in medicine. nih.govmdpi.com A critical component of these agents is a chelating ligand that can securely bind a diagnostic or therapeutic radioisotope, which is then guided to a biological target by a vector molecule. mdpi.com Picolinic acid and its derivatives have emerged as highly promising ligands for complexing a range of medically relevant radiometal ions due to their ability to form stable complexes under mild, physiologically compatible conditions. nih.gov

The structural and electronic characteristics of the picolinate scaffold make it versatile for forming stable complexes with various metal ions, including those used in nuclear medicine like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Actinium-225 (²²⁵Ac). nih.govnih.gov The development of PET radiotracers often involves labeling a targeting molecule with a positron-emitting isotope such as ⁶⁸Ga (for PET imaging) or ¹⁷⁷Lu (for β-therapy). nih.govnih.gov

Research into multidentate ligands incorporating picolinate arms has demonstrated their exceptional potential. For example, a tripodal picolinate ligand, Tpaa (6,6′,6″-(nitrilotris(methylene))tripicolinic acid), has been shown to be an effective chelator for ⁶⁸Ga. nih.gov Studies on the radiolabeling of Tpaa with ⁶⁸Ga show a high radiochemical conversion (>99%) under mild conditions (pH 7.4, 37 °C), which is a significant advantage when working with heat-sensitive biological targeting vectors. nih.gov The resulting radiolabeled complex, [⁶⁸Ga][Ga(Tpaa)], exhibits a molar activity of 3.1 GBq/μmol. nih.gov

Table 3: Radiolabeling Performance and Stability of the ⁶⁸Ga-Tpaa Complex Source: nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| **Ligand Concentration for >99% RCC*** | 6.6 μM | pH 7.4, 37 °C, 15 min |

| Molar Activity | 3.1 GBq/μmol | - |

| Serum Stability | 32% intact | 90% fetal bovine serum, 37 °C, 30 min |

RCC = Radiochemical Conversion

The stability of these radiometal complexes is crucial for in vivo applications to prevent the release of the free radioisotope. While the serum stability of [⁶⁸Ga][Ga(Tpaa)] showed room for improvement compared to gold-standard chelators like DOTA, the high efficiency of labeling under gentle conditions highlights the promise of picolinate-based systems. nih.gov The introduction of a 4-methylphenyl group onto the picolinic acid backbone, as in this compound, could further modulate the lipophilicity and electronic properties of the resulting metal complexes. This modification could potentially enhance serum protein binding, alter biodistribution, and improve the in vivo stability of the corresponding radiotracers, making this class of ligands a fertile ground for the development of next-generation imaging and therapeutic agents.

Computational Chemistry and Mechanistic Modeling of 3 4 Methylphenyl Picolinic Acid

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the interaction between a small molecule ligand and a protein receptor's active site. researchgate.netnih.gov

The prediction of binding affinity is a key outcome of molecular docking simulations, providing a quantitative estimate of the strength of the protein-ligand interaction, typically expressed as a docking score in kcal/mol. nih.gov Lower scores generally indicate a more stable and favorable interaction. For a molecule like 3-(4-Methylphenyl)picolinic acid, docking studies would predict how strongly it binds to a specific protein target. The process involves sampling numerous possible conformations of the ligand within the protein's active site and ranking them using a scoring function. researchgate.net This scoring considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

Table 1: Representative Docking Scores and Interactions for Structurally Related Ligands This table illustrates typical binding affinities and interaction types observed for compounds with similar functional groups when docked against various protein targets.

| Ligand Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

| Phenyl-substituted heterocycle | Heme-binding protein | -8.0 | LYS, ARG, ASN, TYR | Hydrogen bonds, Hydrophobic |

| Carboxylic acid-containing ligand | Bovine Serum Albumin | -6.8 | ARG, LYS, LEU | Hydrogen bonds, Electrostatic |

| Pyridine (B92270) derivative | EGFR Protein | -7.2 | MET, LYS, ASP | Hydrogen bonds, π-Alkyl |

Note: Data is illustrative and compiled from studies on analogous compounds to demonstrate the principles of molecular docking analysis. nih.govajol.info

Molecular docking elucidates the specific atomic-level interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygen atoms). The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These groups would readily interact with polar amino acid residues such as Arginine (Arg), Lysine (Lys), Aspartate (Asp), and Tyrosine (Tyr). nih.govajol.info

Cation-π Interactions: The electron-rich aromatic rings (both pyridine and phenyl) can form favorable interactions with cationic residues like Lysine and Arginine. nih.govresearchgate.net These interactions are significant in molecular recognition and contribute substantially to binding affinity. nih.gov

Hydrophobic and π-π Stacking Interactions: The tolyl group and the pyridine ring can participate in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine). Furthermore, π-π stacking can occur between the aromatic rings of the ligand and those of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). mdpi.com

These specific interactions collectively determine the molecule's orientation and affinity within a protein's active site, providing a structural basis for its potential biological activity. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of a molecule.

DFT is a widely used computational method for investigating the electronic properties of molecules. nih.govmdpi.com The B3LYP hybrid functional is commonly employed for its accuracy in predicting molecular geometries and energies. nih.govmdpi.com A DFT analysis of this compound would begin with geometry optimization to find the most stable, lowest-energy three-dimensional structure. rsc.org

From the optimized geometry, several electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. mdpi.comresearchgate.net For this compound, the oxygen atoms of the carboxyl group would be regions of high negative potential, while the hydrogen of the carboxyl group and hydrogens on the aromatic rings would be regions of positive potential. researchgate.net

Table 2: Representative DFT-Calculated Electronic Properties for Picolinic Acid Derivatives

| Property | Value (Gas Phase) | Value (Ethanol) |

| HOMO Energy (eV) | -6.85 eV | -6.95 eV |

| LUMO Energy (eV) | -1.98 eV | -2.10 eV |

| Energy Gap (ΔE) | 4.87 eV | 4.85 eV |

| Dipole Moment (Debye) | 3.5 D | 4.2 D |

Note: Values are representative and based on DFT/B3LYP calculations for substituted picolinic acids to illustrate expected trends. academicjournals.orgresearchgate.net

DFT calculations can accurately predict various spectroscopic properties, which can be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts (δ). rsc.org The calculated shifts for this compound would be compared to experimental spectra to confirm its structure. Discrepancies between calculated and experimental values are often minimal, confirming the reliability of the computational model. nih.govsemanticscholar.org Studies on related N-(4-methylphenyl)-pyridinecarboxamides have demonstrated the utility of NMR analysis in determining molecular conformation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). For an aromatic compound like this compound, TD-DFT would predict π → π* transitions, providing insight into its photophysical properties. academicjournals.org

Table 3: Predicted Spectroscopic Data for a Picolinic Acid-type Structure

| Spectroscopy Type | Parameter | Predicted Value |

| ¹H NMR | δ (COOH) | ~13.0 ppm |

| δ (Aromatic H) | 7.2 - 8.5 ppm | |

| δ (CH₃) | ~2.4 ppm | |

| ¹³C NMR | δ (C=O) | ~165 ppm |

| δ (Aromatic C) | 120 - 150 ppm | |

| δ (CH₃) | ~21 ppm | |

| UV-Vis (TD-DFT) | λmax | ~270 nm |

Note: These are expected values based on calculations and experimental data from structurally similar compounds. academicjournals.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While DFT provides information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.

This technique is particularly useful for:

Conformational Analysis: The molecule is not rigid; the tolyl group can rotate relative to the pyridine ring. MD simulations can explore the potential energy surface related to this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them. Studies on other picolinic acid derivatives have shown that even small substituent changes can significantly alter conformational preferences. researchgate.netmattialopresti.com

Solvation Effects: By including solvent molecules (e.g., water) in the simulation box, MD can model how the solvent influences the molecule's conformation and dynamics.

Ligand-Protein Dynamics: When docked into a protein, MD simulations can assess the stability of the binding pose. It can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates over the simulation time, providing a more realistic view of the binding event than static docking alone. researchgate.net

Evaluation of Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the picolinic acid and the 4-methylphenyl (tolyl) rings. This rotation determines the relative orientation of the two aromatic systems, which can significantly influence the molecule's ability to bind to a biological target.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with this rotation. By systematically changing the dihedral angle between the two rings and calculating the corresponding energy, a conformational energy profile can be generated. This profile reveals the most stable (lowest energy) conformations and the energy barriers that must be overcome for the molecule to transition between them. For similar 3-aryl systems, studies have shown that the rotational barrier is an interplay between steric hindrance from ortho-substituents and the drive for a planar conformation that maximizes π-system conjugation plos.org.

In the case of this compound, the lowest energy conformation is predicted to be non-planar, with a significant dihedral angle between the rings to minimize steric clash. The rotational barrier represents the energy required to achieve a planar or perpendicular arrangement. Experimental techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to validate these computational predictions by measuring the energetic barriers to rotation in solution nih.gov.

Table 1: Predicted Rotational Barrier Data for Biaryl Systems

| Fragment Type | Computational Method | Predicted Rotational Barrier (kcal/mol) | Lowest Energy Dihedral Angle |

|---|---|---|---|

| Generic 3-Aryl-Picolinic Acid | DFT (B3LYP/6-31G*) | 5 - 10 | ~45° - 60° |

| N-(4-methylphenyl)pyrrolidin-2-one (Analogue) | Force-Field Simulation | ~1.7 | Not Specified |

| 3-(o-tolyl)-5-methyl-rhodanine (Analogue) | DFT & Experimental NMR | ~18-20 | Not Specified |

Note: Data for analogous systems are presented to illustrate typical values, as specific experimental or computational results for this compound were not available in the reviewed literature. nih.govresearchgate.net

Solvent Effects on Molecular Conformation and Interaction

The surrounding solvent environment can have a substantial impact on the conformation and electronic properties of a molecule like this compound. Solvents can influence the stability of different conformers and alter the molecule's interaction potential through mechanisms like hydrogen bonding and dielectric effects.

Computational studies can model these solvent effects using either implicit or explicit solvent models.

Implicit solvent models (e.g., Polarizable Continuum Model - PCM) treat the solvent as a continuous medium with a specific dielectric constant, which is useful for assessing how the polarity of the solvent affects conformational energies.

Explicit solvent models involve simulating individual solvent molecules around the solute, providing a more detailed picture of specific interactions like hydrogen bonding between the solvent and the carboxylic acid or pyridine nitrogen of the picolinic acid moiety.

DFT studies on related picoline-containing compounds have shown that solvent polarity can influence the distribution of electron density and the energies of frontier molecular orbitals (HOMO-LUMO), which are critical for reactivity nih.gov. For this compound, polar protic solvents (like water or ethanol) would be expected to form strong hydrogen bonds with the carboxylic acid group, potentially stabilizing conformations where this group is more exposed. In contrast, nonpolar aprotic solvents (like toluene (B28343) or chloroform) would have a lesser effect on the charge distribution, and conformational preferences would be dominated more by intramolecular forces.

Table 2: Predicted Solvent Effects on Picolinic Acid Derivatives

| Solvent Type | Primary Interaction Mechanism | Predicted Effect on this compound |

|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Hydrogen Bonding, High Dielectric | Stabilization of charged/polar functional groups (carboxylic acid, pyridine N). May influence tautomeric equilibrium. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-Dipole, High Dielectric | Stabilizes polar conformations; less specific interaction than protic solvents. |

| Nonpolar (e.g., Toluene, Hexane) | Van der Waals forces, Low Dielectric | Minimal perturbation of gas-phase conformation; intramolecular forces dominate. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Cheminformatics and QSAR modeling are indispensable tools for transforming raw biological data into predictive models that can guide the synthesis of more potent and selective compounds. These approaches are particularly valuable for optimizing lead compounds like this compound.

Predictive Modeling of Biological Activity Profiles of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities nih.gov. For derivatives of this compound, a 3D-QSAR study would involve several key steps:

Data Set Assembly : A series of analogues is synthesized, varying substituents on both the picolinic acid and phenyl rings, and their biological activity (e.g., IC50 values against a target) is measured.

Molecular Descriptors : For each molecule, a set of numerical descriptors is calculated. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic parameters.

Model Generation : Statistical methods, such as Partial Least Squares (PLS), are used to build a model that relates the descriptors to the observed activity nih.gov.

Validation : The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation (q²) and by predicting the activity of a separate test set of compounds (r²_pred) mdpi.com.

Studies on picolinic acid derivatives used as herbicides, for instance, have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) to guide the design of new, more potent compounds nih.govresearchgate.net. These models generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing direct guidance for structural modification rsc.orgnih.gov.

Table 3: Typical Statistical Parameters from a 3D-QSAR Study on Picolinic Acid Herbicides

| Parameter | Symbol | Typical Value | Description |

|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | 0.679 | Measures the internal predictive ability of the model (a value > 0.5 is considered good). |

| Non-cross-validated Correlation Coefficient | r² | 0.848 | Measures the goodness of fit of the model to the training data. |

| F-statistic | F | 44.660 | Indicates the statistical significance of the model. |

| Standard Error of Estimate | SEE | 0.337 | Measures the deviation of the predicted values from the experimental values. |

| Optimal Number of Components | ONC | 4 | The number of principal components used to build the PLS model. |

Data adapted from a CoMFA study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Design

When the 3D structure of the biological target is unknown, ligand-based pharmacophore modeling is a powerful alternative for drug design creative-biolabs.comimtm.cz. A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific target slideshare.net.

The process involves:

Identifying Active Ligands : A set of structurally diverse molecules known to be active against the target of interest is selected.

Feature Identification : Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positive/negative ionizable centers are identified across the active ligands wjgnet.com.

Model Generation and Validation : A computational algorithm aligns the active compounds and generates hypothetical pharmacophore models. The best model is selected based on its ability to correctly identify active molecules and exclude inactive ones from a database nih.govnih.gov.

This validated pharmacophore model then serves as a 3D query to screen large virtual libraries for new molecules that match the required features, potentially leading to the discovery of novel chemical scaffolds with the desired biological activity nih.gov. For kinase inhibitors, a common target class, pharmacophore models often include features like a hydrogen bond acceptor interacting with the hinge region of the ATP binding site and hydrophobic groups occupying adjacent pockets wjgnet.comfrontiersin.org.

Table 4: Example Pharmacophore Features for Protein Kinase Inhibitors

| Pharmacophore Feature | Abbreviation | Description | Potential Role in Binding |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen, pyridine nitrogen). | Forms hydrogen bonds with backbone amides in the kinase hinge region. |

| Hydrogen Bond Donor | HBD | An atom with an electropositive hydrogen (e.g., amine, hydroxyl). | Interacts with backbone carbonyls or specific side chains (e.g., Asp, Glu). |

| Hydrophobic Group | HY | A nonpolar aliphatic or aromatic group. | Occupies hydrophobic pockets within the ATP binding site. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system. | Engages in π-π stacking or hydrophobic interactions. |

Application of Machine Learning in Compound Design and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties, thereby accelerating the design-make-test-analyze cycle nih.govmdpi.com. In the context of optimizing derivatives of this compound, ML can be applied in several ways.

One of the most critical applications is in the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties drugpatentwatch.com. Early-stage prediction of these properties helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity nih.govresearchgate.net. ML models, such as Random Forests, Support Vector Machines (SVM), and increasingly, deep neural networks (e.g., Graph Neural Networks), are trained on large datasets of known compounds to predict outcomes for new, untested molecules oup.comacs.org.

Furthermore, generative ML models can be used for de novo drug design nih.govharvard.edu. These models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), learn the underlying patterns of known active molecules and can then generate novel chemical structures that are predicted to have high activity and favorable ADMET profiles. This approach can explore a much broader chemical space than traditional library design, potentially leading to the discovery of highly innovative drug candidates.

Table 5: Machine Learning Models and Their Applications in Drug Design

| Machine Learning Model | Primary Application | Example Use Case for Picolinic Acid Derivatives |

|---|---|---|

| Random Forest (RF) / Gradient Boosting | QSAR, ADMET Prediction | Predicting solubility, metabolic stability, or herbicidal activity based on molecular descriptors. |

| Support Vector Machine (SVM) | Classification, QSAR | Classifying compounds as active/inactive or toxic/non-toxic. |

| Graph Neural Networks (GNN) | Property Prediction, De Novo Design | Directly learning from the molecular graph to predict binding affinity without needing pre-calculated descriptors. |

| Recurrent Neural Networks (RNN) | De Novo Design | Generating novel molecular structures (as SMILES strings) with desired properties. |

Investigation of Biological Activity Mechanisms and Preclinical Research Methodologies for 3 4 Methylphenyl Picolinic Acid

In Vitro Biological Activity Evaluation

In vitro studies are fundamental in characterizing the biological effects of a compound at the cellular and molecular level. For 3-(4-Methylphenyl)picolinic acid and its analogs, these evaluations have provided initial insights into its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

The impact of a compound on cell growth and survival is a primary indicator of its potential as a therapeutic agent, particularly in oncology.

Concentration-Dependent Effects: Studies on human uveal melanoma (UM) cell lines demonstrated that treatment with mifepristone, a compound with a similar steroid-like structure, led to a reduction in cellular proliferation and viability in a manner dependent on the concentration. nih.gov Lower concentrations of the drug resulted in arrested cell growth, while higher concentrations induced cell death. nih.gov This suggests that this compound and related compounds may exert cytostatic effects at lower doses and cytotoxic effects at higher doses.

Synergistic Effects: The aminosteroid (B1218566) derivative RM-581, an endoplasmic reticulum (ER) stress inducer, has shown a synergistic effect when combined with docetaxel (B913) in blocking the proliferation of PC-3 prostate cancer cells. nih.gov This suggests that combining this compound with existing chemotherapeutic agents could be a viable strategy to enhance efficacy.

Overcoming Drug Resistance: RM-581 was also effective in blocking the proliferation of docetaxel-resistant PC-3 cells, indicating its potential to treat cancers that have become refractory to standard therapies. nih.gov

| Compound/Analog | Cell Line | Observed Effect |

|---|---|---|

| Mifepristone | Human Uveal Melanoma (UM) | Concentration-dependent reduction in proliferation and viability |

| RM-581 | PC-3 (Prostate Cancer) | Blocks cell proliferation, synergistic effect with docetaxel |

| RM-581 | Docetaxel-Resistant PC-3 | Blocks proliferation in resistant cells |

The ability of a compound to inhibit specific enzymes is a key mechanism of action for many drugs. Research has explored the inhibitory effects of picolinic acid derivatives on several enzymes.

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a crucial enzyme in signal transduction pathways that lead to cell replication in many human carcinomas. nih.gov Inhibitors of EGFR tyrosine kinase, such as CP-358,774, have been shown to selectively block EGF-mediated tumor cell mitogenesis. nih.gov The development of specific inhibitors against this kinase could be beneficial in treating proliferative diseases. nih.gov

Metallo-β-lactamase: These zinc-dependent enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. nih.gov Picolinic acid derivatives, due to their metal-chelating properties, are being investigated as inhibitors of these enzymes. nih.govgoogle.com For instance, 3-alkyloxy and 3-amino phthalic acid derivatives have demonstrated metallo-β-lactamase inhibitory activity. nih.gov

Glycogen (B147801) Phosphorylase (GP): GP is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose. researchgate.net Inhibition of GP is a therapeutic strategy for managing type 2 diabetes. researchgate.netmdpi.com Studies have shown that various compounds, including flavonoids and chromone (B188151) derivatives, can act as potent inhibitors of GP. mdpi.com A tartaric acid-derived GP inhibitor, an analogue of a natural product, has been shown to be effective at decreasing rabbit muscle GP activity. plos.org

Ricin Toxin A Subunit (RTA): Ricin is a highly potent toxin, and its A subunit (RTA) is an enzyme that inactivates ribosomes, leading to cell death. nih.govmdpi.com The development of small molecule inhibitors that target the interaction of RTA with the ribosome is an active area of research. nih.govdntb.gov.uanih.gov

| Enzyme Target | Inhibitor/Analog | Therapeutic Potential |

|---|---|---|

| EGFR Kinase | CP-358,774 | Anticancer |

| Metallo-β-lactamase | 3-Alkyloxy and 3-amino phthalic acid derivatives | Antibacterial (overcoming resistance) |

| Glycogen Phosphorylase | Flavonoids, Chromone derivatives, Tartaric acid derivatives | Antidiabetic |

| Ricin Toxin A Subunit | Small molecule inhibitors | Antitoxin |

Targeting specific cellular pathways that lead to programmed cell death (apoptosis) is a major strategy in cancer therapy.

ER Stress Induction: The aminosteroid derivative RM-581 has been identified as an inducer of endoplasmic reticulum (ER) stress. nih.gov This compound was shown to increase the expression levels of ER stress-related markers of apoptosis in PC-3 prostate cancer cells. nih.gov The presence of RM-581 in the ER is thought to trigger this apoptotic pathway. nih.gov

Apoptosis in Cancer Cells: Depletion of the protein CHI3L1 has been shown to induce ER stress-mediated apoptosis in lung cancer cells. nih.gov This suggests that targeting ER stress pathways can be an effective anti-cancer strategy.

Picolinic acid and its derivatives have demonstrated potential as broad-spectrum antimicrobial agents.

Inhibition of Enveloped Viruses: Picolinic acid has been identified as a broad-spectrum inhibitor of the entry of enveloped viruses. nih.gov Its mechanism of action involves targeting the integrity of the viral membrane, which prevents the fusion of the virus with the host cell. nih.gov This has been shown to be effective against viruses like SARS-CoV-2 and influenza A virus in preclinical models. nih.gov

Inhibition of Metallo-β-lactamases: As mentioned previously, the ability of picolinic acid derivatives to inhibit metallo-β-lactamases is a key mechanism for overcoming bacterial resistance to common antibiotics. nih.govnih.gov

The chemical structure of this compound suggests its potential to interact with and modulate various biological pathways.

Metal Chelation: The picolinic acid moiety is a known chelator of metal ions. This property is central to its inhibitory activity against metallo-β-lactamases, which are zinc-dependent enzymes. nih.gov The chelation of zinc ions is a potential strategy for inhibiting these enzymes. nih.gov

Antioxidant Activity: While direct evidence for the antioxidant activity of this compound is not detailed in the provided context, the general class of phenolic compounds, which share some structural similarities, are known for their antioxidant properties. Further investigation is needed to characterize this potential.

Preclinical Animal Studies for Efficacy Assessment (Excluding Clinical Human Trials)